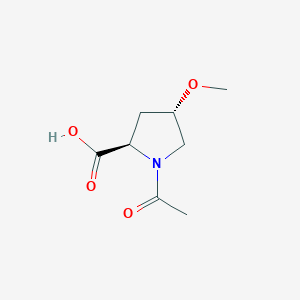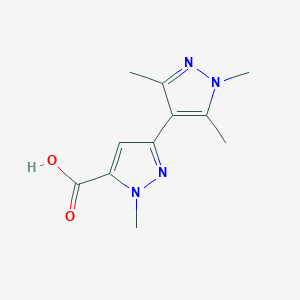![molecular formula C12H11N3S B1416329 4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)anilin CAS No. 1082895-66-6](/img/structure/B1416329.png)
4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)anilin
Übersicht
Beschreibung
“4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is an orally available, potent and selective ghrelin receptor inverse agonist . It is also known as PF-05190457 .
Synthesis Analysis
The synthesis of this compound involves the reaction of a predecessor molecule named methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate with the appropriate hydrazonoyl halide derivatives . The chemical composition of all the newly synthesized derivatives were confirmed by their microanalytical and spectral data (FT-IR, mass spectrometry, 1H-NMR and 13C-NMR) .Molecular Structure Analysis
The molecular structure of “4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is represented by the InChI code: 1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of a predecessor molecule with hydrazonoyl halide derivatives . The reaction produces respective 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.31 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Nanotechnologie
Schließlich sollte das Potenzial der Verbindung für Anwendungen in der Nanotechnologie nicht außer Acht gelassen werden. Sie könnte verwendet werden, um die Oberflächeneigenschaften von Nanopartikeln zu modifizieren oder bei der Konstruktion von molekularen Maschinen und Geräten im Nanobereich.
Jede dieser Anwendungen stellt ein einzigartiges Forschungsfeld dar, in dem 4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)anilin erhebliche wissenschaftliche Auswirkungen haben könnte. Die Erforschung dieser Anwendungen könnte zu Durchbrüchen in verschiedenen Disziplinen führen und zur Weiterentwicklung von Wissenschaft und Technologie beitragen .
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIYXBSYJWFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)






![N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine](/img/structure/B1416264.png)


![3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1416267.png)
